Calpain Inhibitor III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

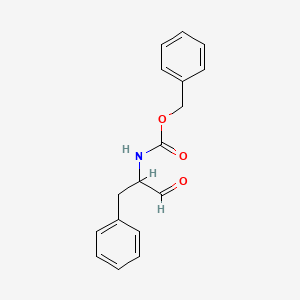

Structure

3D Structure

Properties

CAS No. |

68474-26-0 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20) |

InChI Key |

HZDPJHOWPIVWMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Calpain Inhibitor III (MDL 28170): A Technical Guide to its Mechanism of Action and Experimental Application

Abstract: This technical guide provides a comprehensive overview of Calpain Inhibitor III, also known as MDL 28170. It is designed for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this potent cysteine protease inhibitor. This document delves into the core mechanism of action, its biochemical properties, and its effects on critical cellular pathways. Furthermore, it offers detailed, field-proven experimental protocols for characterizing the inhibitor's activity both in vitro and in cellular contexts, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Calpain System: A Primer on Calcium-Activated Proteolysis

The Calpain Family of Cysteine Proteases

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity.[1][2] Unlike proteases that cause wholesale degradation of proteins, calpains are considered "modulator proteases."[3] They perform limited and specific proteolysis on their substrates, thereby modifying their function, localization, or stability.[2][4] The two most well-characterized isoforms are the ubiquitous calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are activated by micromolar and millimolar concentrations of calcium, respectively.[5][6] These enzymes exist as inactive proenzymes in the cytosol and are crucial for numerous cellular processes.[7]

Physiological and Pathophysiological Roles

Under normal physiological conditions, calpains are involved in essential cellular functions such as signal transduction, cytoskeletal remodeling, cell motility, and apoptosis.[1][8][9] However, the dysregulation and overactivation of calpains are implicated in a wide array of pathological conditions.[1][10] Excessive calpain activity, often triggered by sustained increases in intracellular calcium, contributes to the degradation of essential cellular components.[1] This has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, cardiovascular disorders, cancer, and acute injuries such as stroke and traumatic brain injury.[1][10][11] In neuronal injury, for example, calpain activation leads to the breakdown of cytoskeletal proteins like spectrin and neurofilaments, disrupting neuronal structure and contributing to cell death.[11]

Regulation of Calpain Activity

Calpain activation is a tightly regulated process. It is initiated by an influx of calcium ions, which bind to the calpain molecule, causing a conformational change that activates the enzyme.[1][7] This activation often involves translocation of the enzyme to the cell membrane.[7][12] The activity of calpains is also modulated by an endogenous inhibitor protein called calpastatin.[5] Pathological conditions often arise when cellular calcium homeostasis is disrupted, leading to prolonged and uncontrolled calpain activation that overwhelms the inhibitory capacity of calpastatin.[5]

Profile of this compound (MDL 28170)

Chemical Properties and Structure

This compound, systematically named N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-carbamic acid, phenylmethyl ester, and commonly referred to as MDL 28170, is a potent and selective inhibitor of calpains.[13] Its chemical formula is C₂₂H₂₆N₂O₄ with a molecular weight of 382.5 g/mol .[13][14] A key feature of MDL 28170 is its cell permeability, which allows it to act on intracellular targets.[13][15] Furthermore, it can cross the blood-brain barrier, making it an invaluable tool for in vivo studies of the central nervous system.[15][16][17]

| Property | Value | Source |

| Synonyms | MDL 28170, Z-Val-Phe-CHO | |

| CAS Number | 88191-84-8 | [13][14] |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [13][14] |

| Molecular Weight | 382.5 g/mol | [13][14] |

| Purity | >98% | [14] |

| Solubility | Soluble in DMSO | [14][15] |

| Ki (Calpain) | 10 nM | [18] |

| Ki (Cathepsin B) | 25 nM | [18] |

Core Mechanism of Action

MDL 28170 is a peptide aldehyde that functions as a potent, selective, and membrane-permeable cysteine protease inhibitor.[17] It primarily targets calpain-1 and calpain-2.[13][15] The mechanism involves the aldehyde "warhead" group of the inhibitor binding to the active site of the calpain enzyme, thereby preventing it from interacting with its natural substrates.[1][18] This inhibition blocks the proteolytic activity of calpain, mitigating the pathological consequences of its overactivation.[1] While highly selective for calpains, MDL 28170 has also been shown to inhibit other proteases like cathepsin B and can block γ-secretase activity.[17][18][19]

The following diagram illustrates the general mechanism of calpain activation by calcium and its subsequent inhibition by MDL 28170.

Cellular Effects and Therapeutic Potential

By inhibiting calpain, MDL 28170 has demonstrated significant protective effects in a variety of preclinical models. It has been shown to be neuroprotective in models of traumatic brain injury, spinal cord injury, and cerebral ischemia.[20][21][22][23] The inhibitor works by reducing both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[21][24] Mechanistically, this is achieved by preventing the breakdown of key structural proteins and by modulating cell death signaling pathways. For instance, MDL 28170 can inhibit the NFκB-Iκb signaling pathway, which is involved in inflammation and apoptosis.[24] It has also been shown to prevent the inhibition of the pro-survival PI3K/Akt signaling pathway that can be downregulated by noise-induced calpain activation.[25]

Elucidating the Mechanism: Key Experimental Workflows

To rigorously assess the efficacy and mechanism of this compound, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, from initial in vitro characterization to cellular-level validation.

In Vitro Characterization: Fluorometric Calpain Activity Assay

This assay directly measures the enzymatic activity of calpain and its inhibition by MDL 28170 in a controlled, cell-free system. The principle relies on a fluorogenic calpain substrate that, when cleaved by active calpain, releases a fluorescent molecule, which can be quantified.

Protocol: Fluorometric Calpain Activity Assay [26]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, and 5 mM β-mercaptoethanol, pH 7.4.

-

Calpain Solution: Reconstitute purified human calpain-1 (e.g., Sigma-Aldrich, C6108) in assay buffer to a working concentration of ~25-50 nM.[27]

-

Substrate Solution: Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in DMSO and dilute to a working concentration of 20-50 µM in assay buffer.

-

Inhibitor Solution: Prepare a stock solution of MDL 28170 in DMSO (e.g., 10 mM).[15] Create a serial dilution in assay buffer to test a range of concentrations (e.g., 1 nM to 100 µM).

-

-

Assay Procedure:

-

In a 96-well black microplate, add the following to each well:

-

Test Wells: 10 µL of MDL 28170 dilution.

-

Positive Control (Max Activity): 10 µL of assay buffer (or DMSO vehicle).

-

Negative Control (No Enzyme): 20 µL of assay buffer.

-

-

Add 10 µL of the calpain solution to the test and positive control wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 5 µL of the calpain substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity on a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[26]

-

Subtract the fluorescence of the negative control from all other readings.

-

Calculate the percentage of inhibition for each MDL 28170 concentration relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Characterization: Western Blot Analysis of Calpain Substrates

This workflow validates the inhibitor's activity within a cellular context by measuring the cleavage of a known calpain substrate, such as α-spectrin. Overactivation of calpain leads to the cleavage of α-spectrin into specific breakdown products (SBDPs) of 145/150 kDa.[20][21] A successful inhibitor will reduce the accumulation of these fragments.

Protocol: Western Blot for α-Spectrin Cleavage [20][28][29]

-

Sample Preparation:

-

Culture cells of interest (e.g., neuronal cells) to ~80% confluency.

-

Induce cellular stress to activate calpains (e.g., treatment with a calcium ionophore like A23187, or use tissue homogenates from an animal model of injury).[20]

-

Treat one set of cells/animals with an effective dose of MDL 28170 (e.g., 10-50 µM for cells, 20-40 mg/kg for rodents) and another with a vehicle control (e.g., DMSO).[15][20]

-

Harvest cells or tissue and lyse in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[28]

-

Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for α-spectrin that can detect both the full-length protein (~240 kDa) and the calpain-specific cleavage products (145/150 kDa).

-

Wash the membrane three times for 5-10 minutes each in TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the intensity of the 145/150 kDa bands relative to a loading control (e.g., β-actin or GAPDH). A significant reduction in the intensity of these bands in the MDL 28170-treated samples compared to the vehicle control indicates effective calpain inhibition.

-

Conclusion and Future Directions

This compound (MDL 28170) is a well-characterized and powerful research tool for investigating the roles of calpain in health and disease. Its cell permeability and ability to cross the blood-brain barrier make it particularly valuable for both in vitro and in vivo studies. The core mechanism, revolving around the direct inhibition of calpain-1 and -2, has been shown to confer significant protection against cellular damage in a multitude of pathological contexts, particularly in neurotrauma and ischemia.

The experimental workflows detailed in this guide provide a robust framework for validating the inhibitor's efficacy. Future research should continue to explore the full spectrum of calpain substrates and the downstream consequences of their cleavage. Furthermore, refining the therapeutic application of calpain inhibitors, including optimizing dosing regimens and exploring combination therapies, remains a promising avenue for translating the protective effects of compounds like MDL 28170 into clinical practice.[3][10][20]

References

-

Thompson, S.N., et al. (2010). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma. Available at: [Link]

-

Kawamura, M., et al. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research. Available at: [Link]

-

Mishra, R., et al. (2015). The role of calcium-calpain pathway in hyperthermia. Frontiers in Oncology. Available at: [Link]

-

Xiong, Y., et al. (2020). Calpain inhibitor MDL28170 improves the transplantation-mediated therapeutic effect of bone marrow-derived mesenchymal stem cells following traumatic brain injury. Stem Cell Research & Therapy. Available at: [Link]

-

Abdel-Baki, A., et al. (2023). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Cell Communication and Signaling. Available at: [Link]

-

Ai, J., et al. (2007). Calpain inhibitor MDL-28170 reduces the functional and structural deterioration of corpus callosum following fluid percussion injury. Journal of Neurotrauma. Available at: [Link]

-

Pallas, M., et al. (2003). Neuroprotective Effects of Calpain Inhibitor MDL 28170 in a Model of Intravitreal Excitotoxicity. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Bevers, M.B. & Neumar, R.W. (2008). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. Annals of the New York Academy of Sciences. Available at: [Link]

-

2BScientific. (n.d.). MDL-28170. Retrieved from: [Link]

-

Bahr, B.A. (2000). The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states. Neuroscience & Biobehavioral Reviews. Available at: [Link]

-

Patsnap Synapse. (2024). What are Calpain1/2 inhibitors and how do they work?. Retrieved from: [Link]

-

Pietsch, M., et al. (2010). Calpains: Attractive Targets for the Development of Synthetic Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Chan, S.L. & Mattson, M.P. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of Neuroscience Research. Available at: [Link]

-

Donkor, I.O. (2020). An update on the therapeutic potential of calpain inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Wu, L. & Liu, M. (2017). List of Calpain Substrates Involved in Different Aspects of Neuronal Function. International Journal of Molecular Sciences. Available at: [Link]

-

Ono, Y., Saido, T.C., & Sorimachi, H. (2016). Calpain research for drug discovery: challenges and potential. Nature Reviews Drug Discovery. Available at: [Link]

-

Donkor, I.O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry. Available at: [Link]

-

Wang, W.Y., et al. (2023). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Experimental and Therapeutic Medicine. Available at: [Link]

-

Han, C., et al. (2022). Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway. Frontiers in Cellular Neuroscience. Available at: [Link]

-

Ray, S.K., et al. (2003). Role of Calpain in Apoptosis. The International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

Letavernier, E., et al. (2012). Regulation and physiological roles of the calpain system in muscular disorders. Cardiovascular Research. Available at: [Link]

-

Selleck Chemicals. (n.d.). MDL-28170 | ≥99%(HPLC) | Selleck | Secretase 阻害剤. Retrieved from: [Link]

-

Wang, W.Y., et al. (2023). Calpain inhibitor MDL28170 alleviates cerebral ischemia-reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Spandidos Publications. Available at: [Link]

-

Lee, M.S., et al. (2021). Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform. ACS Nano. Available at: [Link]

-

Markgraf, C.G., et al. (1998). Six-Hour Window of Opportunity for Calpain Inhibition in Focal Cerebral Ischemia in Rats. Stroke. Available at: [Link]

-

OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from: [Link]

-

Hübener, J., et al. (2013). A combinatorial approach to identify calpain cleavage sites in the Machado-Joseph disease protein ataxin-3. Brain. Available at: [Link]

-

Carragher, N.O., et al. (2002). Assaying Calpain Activity. Springer Nature Experiments. Available at: [Link]

-

Rogers, S. (2022). N-terminomics/proteomics investigation of Calpain-2 substrates. PRISM. Available at: [Link]

-

ResearchGate. (n.d.). In vitro calpain cleavage assays. Among the altered protein spots... Retrieved from: [Link]

Sources

- 1. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Regulation and physiological roles of the calpain system in muscular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain research for drug discovery: challenges and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 8. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying Calpain Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. An update on the therapeutic potential of calpain inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 12. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. cellsignal.jp [cellsignal.jp]

- 15. MDL-28170 (this compound) | Cell Signaling Technology [cellsignal.com]

- 16. MDL-28170 - 2BScientific [2bscientific.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. apexbt.com [apexbt.com]

- 19. abmole.com [abmole.com]

- 20. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Calpain inhibitor MDL-28170 reduces the functional and structural deterioration of corpus callosum following fluid percussion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. Calpain inhibitor MDL28170 improves the transplantation-mediated therapeutic effect of bone marrow-derived mesenchymal stem cells following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. abcam.co.jp [abcam.co.jp]

- 27. pubs.acs.org [pubs.acs.org]

- 28. origene.com [origene.com]

- 29. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Calpain Inhibitor III (MDL 28170)

<

This guide provides a comprehensive technical overview of Calpain Inhibitor III, also known as MDL 28170. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for their studies. This document delves into the core mechanisms, practical applications, and critical considerations for the effective use of this potent cysteine protease inhibitor.

Introduction: The Calpain System and the Need for Inhibition

The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a multitude of cellular processes.[1][2][3] These enzymes are involved in cytoskeletal remodeling, signal transduction, and cell cycle progression.[3] The two most well-studied isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed and are heterodimers composed of a large catalytic subunit and a common small regulatory subunit.[4]

Under normal physiological conditions, calpain activity is tightly regulated. However, dysregulation and overactivation of calpains have been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[5][6] This makes calpain inhibitors invaluable tools for dissecting the roles of calpains in both healthy and diseased states, and as potential therapeutic agents.[3][6][7]

This compound (MDL 28170) has emerged as a key pharmacological tool in this field due to its potency, cell permeability, and ability to cross the blood-brain barrier.[1][8][9]

Core Directive: Understanding this compound (MDL 28170)

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings.

| Property | Value | Source |

| Synonyms | MDL 28170, Carbobenzoxy-valinyl-phenylalaninal, Z-Val-Phe-CHO | [9] |

| CAS Number | 88191-84-8 | [1][9] |

| Molecular Formula | C22H26N2O4 | [1][9] |

| Molecular Weight | 382.5 g/mol | [1][9] |

| Appearance | White to off-white lyophilized solid | [10] |

| Purity | ≥95% (typically by HPLC) | [1] |

| Solubility | Soluble in DMSO (e.g., 12.5 mg/ml, 75 mg/ml), DMF (14 mg/ml), and Ethanol (3.3 mg/ml). Poorly soluble in aqueous solutions. | [1][9] |

| Storage | Store lyophilized at -20°C, desiccated. In solution (DMSO), store at -20°C for up to 1 month. | [9][11] |

| Stability | Stable for at least 24 months when stored properly as a lyophilized powder. | [9][10] |

Mechanism of Action

This compound is a dipeptide aldehyde that functions as a potent, reversible inhibitor of calpains.[11] Its mechanism of action involves the aldehyde group forming a covalent hemiacetal with the active site cysteine residue of the calpain enzyme. This interaction blocks the substrate from accessing the active site, thereby inhibiting the protease's activity.[6]

Caption: Mechanism of this compound action.

Specificity and Potency

While often described as a "calpain inhibitor," it is crucial for researchers to understand its specificity profile. This compound is a potent inhibitor of both calpain-1 and calpain-2.[1][9] However, like many peptide-based inhibitors with reactive "warheads," it is not entirely specific and can inhibit other cysteine proteases.[5]

| Target | Potency (Ki or IC50) | Source |

| Calpain I | Ki = 8 nM, 10 nM | [11] |

| Calpain II | Potent inhibitor | [1][9] |

| Cathepsin B | Ki = 24 nM, 25 nM | [11][12] |

| 20S Proteasome | Can inhibit, but less potently than calpains | [1][13] |

| γ-secretase | Can block activity | [8] |

This cross-reactivity, particularly with cathepsins, is a critical consideration in experimental design and data interpretation. The so-called "calpain-cathepsin hypothesis" suggests that in some neurodegenerative models, inhibiting both calpains and cathepsins may provide superior neuroprotection.[14]

Applications in Research

The properties of this compound make it a versatile tool across various research fields.

Neuroprotection and Neurodegeneration

A primary application of this compound is in the study of neuronal injury and death. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[1][8] It has been shown to be neuroprotective in models of:

-

Ischemic Stroke: Reduces neuronal damage after cerebral ischemia.[15][16]

-

Traumatic Brain Injury (TBI): Attenuates damage in rodent models of TBI.[1]

-

Neurodegenerative Diseases: Shows promise in models of diseases where calpain overactivation is implicated.[6]

-

Glutamate Excitotoxicity: Protects neurons from glutamate-induced apoptosis.[17]

Calpain overactivation contributes to neurodegeneration by cleaving critical structural proteins and pro-apoptotic factors.[18][19] this compound can mitigate this by preventing the degradation of these substrates.

Caption: Role of this compound in neuroprotection.

Cardiovascular Research

This compound has been shown to attenuate myocardial stunning and contractile dysfunction that occurs during reperfusion following cardiac ischemia.[1] This suggests a role for calpains in ischemia-reperfusion injury in the heart.

Apoptosis Research

Calpains are involved in the apoptotic cascade, in some cases acting upstream of caspases.[18] this compound can be used to dissect the relative contributions of calpains and caspases to programmed cell death. For instance, it has been shown to reduce p53 induction and subsequent caspase-3 activation.[18]

Experimental Protocols and Considerations

Reconstitution and Storage

-

Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of lyophilized powder in 1.30 ml of anhydrous DMSO.[9]

-

Storage of Stock Solutions: Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to one month.[9][11]

In Vitro Cell-Based Assays

The effective concentration of this compound can vary depending on the cell type and experimental conditions.

-

Typical Working Concentrations: 10 µM to 100 µM. An EC50 of 14 µM has been reported in a cell-based assay.[9]

-

Pre-incubation: It is common practice to pre-incubate cells with the inhibitor for a period (e.g., 30 minutes to 1 hour) before applying the stimulus that activates calpains.[13]

-

Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated samples) to account for any effects of the solvent.

Example Protocol: Inhibition of Calpain Activity in Cultured Neurons

-

Cell Plating: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) at the desired density and allow them to adhere and differentiate as required.

-

Preparation of Inhibitor: Prepare a working stock of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including the vehicle control.

-

Pre-treatment: Aspirate the old medium and add the medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.

-

Induction of Calpain Activity: Add the stimulus (e.g., glutamate at 0.5 µM or a calcium ionophore like A23187) to the wells.[17]

-

Incubation: Incubate for the desired time period (e.g., 8 to 24 hours).[13][17]

-

Endpoint Analysis: Harvest cells for downstream analysis, such as:

-

Western Blotting: To detect the cleavage of calpain substrates like α-fodrin (spectrin) or PARP.

-

Cell Viability Assays: (e.g., MTT, LDH) to assess neuroprotection.

-

Apoptosis Assays: (e.g., TUNEL staining, caspase-3 activity) to measure apoptotic cell death.[16]

-

In Vivo Studies

This compound's ability to cross the blood-brain barrier allows for systemic administration in animal models.

-

Administration: Typically administered via intraperitoneal (i.p.) injection.[8]

-

Dosage: Dosing can range from 3 mg/kg to 50 mg/kg depending on the model and desired effect.[8] For example, in a rat model of cardiac arrest, doses of 1.5 mg/kg and 3.0 mg/kg were used.[15] In a neonatal rat model of hypoxic-ischemic brain damage, a dose of 25 mg/kg was administered.[16]

-

Timing: The therapeutic window is a critical factor. Administration can occur before, during, or after the induced injury.[20]

Caption: General experimental workflows for this compound.

Limitations and Future Directions

While a powerful tool, it is essential to acknowledge the limitations of this compound. Its lack of absolute specificity for calpains means that observed effects could be partially due to the inhibition of other proteases like cathepsins.[2][5] Therefore, results should be interpreted with caution, and where possible, validated with more specific inhibitors or genetic approaches (e.g., siRNA, knockout models).

The development of calpain isoform-selective inhibitors remains a significant goal in the field to more precisely delineate the specific roles of calpain-1 and calpain-2 in various physiological and pathological processes.[5][21]

Conclusion

This compound (MDL 28170) is a potent, cell-permeable inhibitor of calpain-1 and calpain-2 that has proven to be an indispensable tool for researchers investigating the roles of these proteases in cellular function and disease. Its neuroprotective effects are well-documented, making it particularly valuable in the fields of neuroscience and cardiovascular research. By understanding its mechanism of action, specificity, and proper experimental application, researchers can effectively leverage this compound to advance our understanding of calpain biology and develop novel therapeutic strategies.

References

-

Donkor, I. O. (2011). Calpain inhibitors: A survey of compounds reported in the patent and scientific literature. Expert Opinion on Therapeutic Patents, 21(6), 817-838. [Link]

-

Donkor, I. O. (2015). An updated patent review of calpain inhibitors (2012 – 2014). Expert Opinion on Therapeutic Patents, 25(5), 523-535. [Link]

-

Semantic Scholar. (n.d.). Calpains inhibitors--a review of the recent patent literature. Retrieved from [Link]

-

Li, H., et al. (2020). Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest. Experimental and Therapeutic Medicine, 20(4), 3349-3358. [Link]

-

Hwang, J. H., et al. (2021). Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway. Frontiers in Cellular Neuroscience, 15, 688833. [Link]

-

Patsnap Synapse. (2024). What are Calpain1/2 inhibitors and how do they work?. Retrieved from [Link]

-

Ray, S. K., et al. (2006). Inhibition of calpain and caspase-3 prevented apoptosis and preserved electrophysiological properties of voltage-gated and ligand-gated ion channels in rat primary cortical neurons exposed to glutamate. Neuroscience, 139(2), 577-595. [Link]

-

Giri, S., et al. (2021). Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma. ACS Chemical Neuroscience, 12(15), 2845-2858. [Link]

-

Markgraf, C. G., et al. (2009). Neuroprotection with Delayed Calpain Inhibition after Transient Forebrain Ischemia. Stroke, 40(6), e449-e455. [Link]

-

Bevers, M. B., & Neumar, R. W. (2008). Neuroprotective strategies against calpain-mediated neurodegeneration. Brain Science Reviews, 66(1-2), 32-51. [Link]

-

[No authors listed]. (2009). [Protective effect of calpain inhibitor-3 on hypoxic-ischemic brain damage of neonatal rats]. Zhonghua Er Ke Za Zhi, 47(1), 38-42. [Link]

-

V-Biognostics. (n.d.). Calpain Inh. III. Retrieved from [Link]

-

Baudry, M., & Bi, X. (2016). Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death. Frontiers in Cellular Neuroscience, 10, 141. [Link]

-

Upreti, P., et al. (2023). Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models. International Journal of Molecular Sciences, 24(13), 10892. [Link]

-

Merck Millipore. (n.d.). This compound. Retrieved from [Link]

-

Berti, F., et al. (2012). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. ACS Chemical Biology, 7(5), 896-904. [Link]

-

Schaefer, L. K., et al. (2002). Calpain is a signal transducer and activator of transcription (STAT) 3 and STAT5 protease. Journal of Biological Chemistry, 277(31), 28300-28308. [Link]

-

Taylor & Francis. (n.d.). Calpain 1 – Knowledge and References. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Calpains inhibitors--a review of the recent patent literature. | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MDL-28170 (this compound) | Cell Signaling Technology [cellsignal.com]

- 10. Calpain Inh. III - V-Biognostics [vbiognostics.com]

- 11. This compound CAS#: 88191-84-8 [m.chemicalbook.com]

- 12. MDL 28170 (this compound), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]

- 13. promega.sg [promega.sg]

- 14. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpain inhibitor MDL28170 alleviates cerebral ischemia‑reperfusion injury by suppressing inflammation and autophagy in a rat model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Protective effect of calpain inhibitor-3 on hypoxic-ischemic brain damage of neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of calpain and caspase-3 prevented apoptosis and preserved electrophysiological properties of voltage-gated and ligand-gated ion channels in rat primary cortical neurons exposed to glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotection with Delayed Calpain Inhibition after Transient Forebrain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Calpain System and the Role of MDL 28170

An In-Depth Technical Guide to the Selectivity Profile of MDL 28170

This guide provides a comprehensive technical overview of the cysteine protease inhibitor MDL 28170, with a specific focus on its calpain selectivity profile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the inhibitor's mechanism, its spectrum of activity, and the experimental methodologies required for its accurate characterization.

The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a critical role in cellular signal transduction.[1] Unlike degradative proteases, calpains perform limited and specific proteolysis on their substrates, thereby modulating their function.[2][3] The two most ubiquitous and well-characterized isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are distinguished by their differing requirements for calcium concentration for activation.[2] Their activation is implicated in a vast array of physiological processes, including cytoskeletal remodeling, cell motility, and apoptosis.[4][5]

MDL 28170 (also known as Calpain Inhibitor III) is a potent, cell-permeable peptide aldehyde (carbobenzoxy-valyl-phenylalaninal) that has become an invaluable tool for investigating calpain function.[6][7] Its ability to cross the blood-brain barrier has made it particularly useful in in vivo models of neurodegeneration, traumatic brain injury, and cerebral ischemia.[6][8][9][10] Understanding its precise selectivity profile is paramount for interpreting experimental results and avoiding misattribution of observed effects.

Core Target Profile: Potent Inhibition of Calpain-1 and Calpain-2

MDL 28170 is a highly potent inhibitor of the classical calpain isoforms, calpain-1 and calpain-2.[7] It is thought to act by targeting the catalytic site of the proteases.[11] The inhibitory constant (Ki) for calpain has been reported to be in the low nanomolar range, demonstrating a strong affinity for its primary targets.

A crucial aspect of its utility is its broad efficacy against both major ubiquitous isoforms. This allows researchers to achieve a robust, generalized inhibition of calpain activity in cellular and tissue systems where both isoforms are expressed. The primary mechanism involves the inhibitor binding to the active site of the enzyme, preventing it from processing its natural substrates, such as the cytoskeletal protein α-spectrin.[6]

The Broader Selectivity Landscape: Known Off-Target Activities

While often referred to as a "selective" calpain inhibitor, it is critical for researchers to understand that selectivity is relative. MDL 28170 exhibits potent inhibitory activity against other cysteine proteases, most notably Cathepsin B.[11] Furthermore, it has been identified as an inhibitor of γ-secretase, an intramembrane protease complex involved in processing proteins like the amyloid precursor protein (APP).[8][12]

This off-target activity is not insignificant and must be considered during experimental design and data interpretation. For instance, both calpain and cathepsin B are involved in apoptotic pathways; therefore, attributing an anti-apoptotic effect solely to calpain inhibition without considering the concomitant inhibition of cathepsin B could be a critical oversight.

Interestingly, while MDL 28170 is highly selective against trypsin-like serine proteases, its interaction with the caspase family is more complex.[6][11] Some studies have shown that MDL 28170 treatment suppresses the formation of the 120-kDa breakdown product of α-spectrin, a fragment specifically generated by caspase-3 cleavage.[13] This suggests that MDL 28170 may inhibit the activation of caspase-3, potentially by acting on upstream components of the apoptotic cascade that are regulated by calpain, rather than by directly inhibiting the caspase-3 enzyme itself.[13]

Comparative Inhibitory Profile of MDL 28170

| Target Protease | Inhibition Constant (Ki) / Potency | Citation(s) |

| Calpain | 10 nM | [11] |

| Cathepsin B | 25 nM | [11] |

| γ-Secretase | Potent Inhibitor (Specific Ki not cited) | [8][12] |

| Caspase-3 | Indirectly suppresses activation | [13] |

| Trypsin-like Serine Proteases | No significant inhibition | [11] |

| Plasmin, Cathepsin D | High selectivity (low inhibition) | [6] |

Visualizing the Molecular Interactions

To conceptualize the role of MDL 28170, it is helpful to visualize both the signaling pathway it targets and its broader selectivity profile.

Caption: Simplified Calpain Activation Pathway.

Caption: MDL 28170 Selectivity and Off-Target Profile.

Experimental Protocol: In Vitro Fluorometric Assay for Calpain Activity

To validate the inhibitory profile of MDL 28170 or similar compounds in your own laboratory, a robust and reproducible assay is essential. The following protocol describes a standard fluorometric assay for measuring calpain activity. This self-validating system includes a positive control (active calpain) and an inhibitor control to ensure the reliability of the results.

Principle: This assay measures the cleavage of a specific fluorogenic calpain substrate, such as Ac-LLY-AFC. In its intact form, the substrate emits blue light (λmax ≈ 400 nm). Upon cleavage by active calpain, the free AFC (7-Amino-4-trifluoromethylcoumarin) molecule is released, which emits a strong yellow-green fluorescence (λmax ≈ 505 nm).[14] The increase in fluorescence intensity is directly proportional to calpain activity.

Materials:

-

Purified Calpain-1 or Calpain-2 enzyme

-

MDL 28170

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Assay Buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Rationale: Proper reagent preparation is crucial for enzyme stability and activity.

-

Prepare Assay Buffer and keep it on ice.

-

Reconstitute the lyophilized calpain enzyme in Assay Buffer to create a stock solution. Keep on ice and use promptly, as calpains can auto-lyse.[15]

-

Prepare a stock solution of MDL 28170 in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

-

Inhibitor and Enzyme Incubation:

-

Rationale: A pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibitory potency.

-

In a 96-well plate, add varying concentrations of MDL 28170 (prepared by serial dilution from the stock). Include a "no inhibitor" control (DMSO vehicle only).

-

Add the diluted calpain enzyme to each well.

-

Incubate for 10-15 minutes at room temperature.

-

-

Reaction Initiation and Measurement:

-

Rationale: The reaction is initiated by adding the substrate. Kinetic measurement provides more robust data than a single endpoint reading.

-

Add the calpain substrate to all wells to start the reaction.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (≈400 nm) and emission (≈505 nm) wavelengths.

-

Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Rationale: Calculating the reaction rate (slope of the fluorescence curve) allows for the determination of percent inhibition and subsequent calculation of the IC₅₀ value.

-

For each concentration of MDL 28170, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for In Vitro Calpain Inhibition Assay.

Conclusion

References

-

Thompson, S. N., et al. (2010). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma. [Link]

-

Carragher, N. O. (2007). Assaying Calpain Activity. Methods in Molecular Biology. [Link]

-

List of Calpain Substrates Involved in Different Aspects of Neuronal Function. ResearchGate. [Link]

-

Calpain. Wikipedia. [Link]

-

Gao, W., et al. (2016). Prevention of noise-induced hearing loss by calpain inhibitor MDL-28170 is associated with upregulation of PI3K/Akt survival signaling pathway. Journal of Neurochemistry. [Link]

-

Kawamura, M., et al. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research. [Link]

-

MDL-28170. 2BScientific. [Link]

-

Assaying calpain activity. University of Edinburgh Research Explorer. [Link]

-

Calpain Activity Assay Kit. Creative BioMart. [Link]

-

Piatkov, K. I., et al. (2012). Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway. Proceedings of the National Academy of Sciences. [Link]

-

Warren, P. M., et al. (2012). Short-Duration Treatment with the Calpain Inhibitor MDL-28170 Does Not Protect Axonal Transport in an in Vivo Model of Traumatic Axonal Injury. Journal of Neurotrauma. [Link]

-

Goll, D. E., et al. (2003). The calpains: modular designs and functional diversity. Annual Review of Biochemistry. [Link]

-

Different subcellular locations and functions of calpain-1 and calpain-2 in excitatory neurons. ResearchGate. [Link]

-

Bozhkov, P. V., et al. (2016). Inhibition of cathepsin B by caspase-3 inhibitors blocks programmed cell death in Arabidopsis. Cell Death & Differentiation. [Link]

-

Ghaffari, S., et al. (2024). Targeting Caspases 3/6 and Cathepsins L/B May Decrease Laminopathy-Induced Apoptosis in Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

-

Simultaneous inhibition of caspases and cathepsin B attenuates DTX-induced cell LMP and DNA fragmentation. ResearchGate. [Link]

-

Ghaffari, S., et al. (2024). Inhibition of caspases 3/6 and cathepsins L/B decreases apoptosis caused by laminopathy in Alzheimer's disease. ResearchGate. [Link]

-

Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

-

Markgraf, C. G., et al. (1998). Six-hour window of opportunity for calpain inhibition in focal cerebral ischemia in rats. Stroke. [Link]

-

Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. [Link]

Sources

- 1. The calpains: modular designs and functional diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calpain - Wikipedia [en.wikipedia.org]

- 3. Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDL-28170 (this compound) | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. MDL-28170 - 2BScientific [2bscientific.com]

- 10. Six-hour window of opportunity for calpain inhibition in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. abmole.com [abmole.com]

- 13. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calpain Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 15. Calpain-Glo™ Protease Assay [worldwide.promega.com]

Whitepaper: The Role of Calpain Inhibitor III in Modulating Neuronal Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuronal apoptosis is a critical driver of pathology in a host of neurodegenerative diseases and acute injuries such as stroke and trauma. A key mediator in these processes is the overactivation of calpains, a family of calcium-dependent cysteine proteases. Under pathological conditions characterized by calcium dysregulation, calpains execute a proteolytic cascade that dismantles the neuron from within. This guide provides a detailed examination of the mechanisms by which calpains drive neuronal apoptosis and explores the therapeutic potential of Calpain Inhibitor III (MDL-28170), a potent, cell-permeable inhibitor, in preventing this cell death program. We will dissect the molecular pathways, from mitochondrial engagement to cytoskeletal collapse, and provide validated experimental protocols for investigating these processes in a laboratory setting.

Introduction: The Calpain Protease System

Calpains are intracellular, non-lysosomal cysteine proteases that are critically dependent on calcium for their enzymatic activity.[1] The two most ubiquitously expressed isoforms in the central nervous system are calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are distinguished by their in vitro requirements for micromolar and millimolar calcium concentrations, respectively.

Under physiological conditions, calpains are involved in a myriad of essential neuronal functions. Their limited, specific proteolysis of target proteins regulates synaptic plasticity, cytoskeletal remodeling, and signal transduction.[2][3][4] However, the tight regulation of calpain activity is paramount. Pathological insults such as excitotoxicity, ischemia, and traumatic brain injury trigger a massive and sustained influx of intracellular calcium, leading to the pathological overactivation of calpains.[1][5][6] This uncontrolled proteolytic activity shifts calpain's role from a modulator of cell function to an executioner of cell death.

The Convergence of Calpain Activation and Neuronal Apoptosis

Excitotoxicity, resulting from excessive stimulation of glutamate receptors like the NMDA receptor, is a primary trigger for calpain-mediated neuronal injury.[1][5] The ensuing calcium overload activates calpains, which then engage multiple arms of the apoptotic machinery. Calpains can initiate apoptosis through both caspase-dependent and caspase-independent pathways, acting as a crucial upstream mediator that links initial calcium insults to the core apoptotic execution machinery.[7][8]

Mechanistic Dissection: How Calpains Orchestrate Neuronal Apoptosis

Calpain's pro-apoptotic function is realized through the cleavage of a specific set of substrates that either activates downstream death pathways or inactivates survival mechanisms.

Mitochondrial Pathway Manipulation

The mitochondria are central to the decision of a cell to undergo apoptosis. Calpains directly target key proteins of the Bcl-2 family that govern mitochondrial outer membrane permeabilization (MOMP).

-

Activation of Pro-Apoptotic Bax: Calpains cleave the pro-apoptotic protein Bax at its N-terminus (Asp33), generating a truncated 18-kDa fragment (Bax/p18).[9][10] This cleavage event is a potent activation signal, causing Bax to translocate to the mitochondria, where it oligomerizes and forms pores, leading to the release of cytochrome c.[9][11] Unlike its full-length counterpart, truncated Bax loses its ability to be sequestered by anti-apoptotic proteins like Bcl-2, committing the neuron to apoptosis.[9][12]

-

Cleavage of Bid: Calpains can cleave Bid, another pro-apoptotic Bcl-2 family member, to generate a truncated form (tBid).[13][14][15] This tBid fragment then translocates to the mitochondria to further promote Bax/Bak activation and subsequent cytochrome c release.[15]

-

Inactivation of Anti-Apoptotic Bcl-2: In some contexts, calpain-mediated proteolysis can convert the anti-apoptotic protein Bcl-2 into a pro-apoptotic molecule, further tipping the balance toward cell death.[12][16]

Caspase-Independent Execution via AIF

Calpains are key executioners of a caspase-independent death pathway mediated by the Apoptosis-Inducing Factor (AIF).

-

AIF Truncation and Release: AIF is a flavoprotein that normally resides in the mitochondrial intermembrane space.[17] Upon a death stimulus, calpain-1 can translocate to the mitochondria and cleave the 62 kDa AIF into a truncated, ~57 kDa form (tAIF).[17][18][19][20] This truncation is essential for AIF's release from the mitochondria.[17] Once in the cytosol, tAIF translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases.[17][18]

Crosstalk with the Caspase Cascade

The relationship between calpains and caspases is complex, involving both activation and inhibition feedback loops.[21][22]

-

Direct Caspase Activation: Calpains have been shown to directly cleave and activate pro-caspase-3, a primary executioner caspase.[8][13] This provides a direct link between the initial calcium signal and the final execution phase of apoptosis.

-

Modulation of Upstream Caspases: The interaction is not always synergistic. In some models, calpains cleave and inactivate pro-caspase-9, potentially dampening the apoptosome-mediated amplification of the caspase cascade.[7]

-

Feedback Loops: Active caspase-3 can cleave the endogenous calpain inhibitor, calpastatin, leading to further calpain activation and creating a potent feed-forward loop that accelerates cellular demise.[22]

Cytoskeletal Degradation

A hallmark of calpain overactivation is the breakdown of the neuronal cytoskeleton.

-

α-Spectrin Cleavage: α-spectrin (also known as fodrin) is a primary structural protein located beneath the plasma membrane. It is a well-established calpain substrate.[3] Calpain-mediated cleavage of α-spectrin from its native 280 kDa form into characteristic breakdown products (SBDPs) of 150 kDa and 145 kDa disrupts cytoskeletal integrity, impairs axonal transport, and contributes to the morphological changes seen in apoptosis.[23] The appearance of these SBDPs is widely used as a reliable marker of calpain activation in vivo and in vitro.[23][24]

Table 1: Key Calpain Substrates in Neuronal Apoptosis

| Substrate | Location | Cleavage Consequence | Resulting Phenotype |

| Bax | Cytosol / Mitochondria | N-terminal cleavage to 18 kDa fragment.[9][15] | Activation, mitochondrial translocation, and pore formation.[9][10] |

| Bid | Cytosol | Cleavage to truncated Bid (tBid).[13][14] | Activation and mitochondrial translocation to engage Bax/Bak.[15] |

| AIF | Mitochondrial Intermembrane Space | Truncation to ~57 kDa fragment.[17][18] | Release from mitochondria and translocation to the nucleus.[17] |

| Pro-Caspase-3 | Cytosol | Proteolytic cleavage.[8][14] | Activation to executioner caspase-3.[8] |

| α-Spectrin | Cytoskeleton | Cleavage into 150/145 kDa fragments.[23] | Disruption of cytoskeletal integrity, impaired axonal transport.[25] |

| Calcineurin A | Cytosol | Cleavage into a constitutively active form.[26] | Amplification of excitotoxic neurodegeneration signals.[26] |

| p35 | Cytosol | Cleavage to p25 fragment.[6] | Aberrant activation of Cdk5, promoting cell death.[6] |

This compound (MDL-28170): A Neuroprotective Tool

This compound, also known as MDL-28170, is a potent, irreversible, and cell-permeable dipeptide inhibitor of calpain.[23] It has demonstrated significant neuroprotective effects in numerous preclinical models of neuronal injury, including traumatic brain injury, neonatal hypoxia-ischemia, and excitotoxicity.[23][27][28][29] A key advantage of MDL-28170 is its ability to penetrate the blood-brain barrier, making it a viable candidate for in vivo studies.[23][30]

By inhibiting calpain activation, MDL-28170 effectively blocks the downstream consequences, such as the cleavage of α-spectrin and the activation of caspase-3.[8][23] This dual action on both apoptotic and necrotic pathways underscores its therapeutic potential.[23]

Table 2: Experimental Parameters for this compound (MDL-28170)

| Parameter | Description | In Vitro Models | In Vivo Models (Rat/Mouse) |

| Target | Calpain-1 and Calpain-2 | Effective Concentrations: 5-20 µM.[5] | Dosing: 20-50 mg/kg via intraperitoneal (IP) injection.[23][27][28] |

| Mechanism | Irreversible cysteine protease inhibitor | Pre-treatment or co-treatment with insult. | Administration can be effective up to 4 hours post-injury.[29] |

| Readout | Reduction in calpain activity, decreased substrate cleavage (e.g., spectrin), improved cell survival. | Attenuation of axonal injury and neurodegeneration.[27][29] |

Visualizing the Pathways

Diagram 1: Calpain's Central Role in Neuronal Apoptosis

Caption: Workflow for testing this compound's protective effects.

Experimental Protocols for Core Analyses

These protocols provide a framework for investigating the role of this compound in a neuronal cell culture model. Optimization is essential for specific cell types and experimental conditions.

Protocol 1: Assessing Calpain Activation via Western Blot for Spectrin Breakdown

This method provides a reliable readout of calpain activity by detecting the specific cleavage products of α-spectrin.

1. Sample Preparation and Lysis: a. Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y, N2a) and treat according to your experimental design (Control, Apoptotic Stimulus, Stimulus + MDL-28170). b. After treatment, wash cells twice with ice-cold PBS. c. Lyse cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate). f. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a 6% or 8% SDS-polyacrylamide gel to resolve high molecular weight proteins. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against α-spectrin overnight at 4°C. This antibody should detect both the full-length protein (~280 kDa) and the calpain-specific breakdown products (150/145 kDa). [31] g. Wash the membrane 3x with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane 3x with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

3. Data Analysis: a. Quantify the band intensity for the 145 kDa SBDP and the full-length spectrin. b. An increase in the ratio of the 145 kDa fragment to the full-length protein indicates calpain activation. [31]Compare this ratio across treatment groups. A successful experiment will show a high ratio in the stimulus group that is significantly reduced in the group co-treated with this compound.

Diagram 3: Principle of Spectrin Breakdown Product (SBDP) Detection

Caption: Western blot showing intact spectrin and its calpain-cleaved fragment.

Protocol 2: Measuring Neuronal Apoptosis with the TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay identifies the DNA fragmentation characteristic of late-stage apoptosis. [32][33] 1. Sample Preparation and Fixation: a. Culture neurons on glass coverslips. Treat according to your experimental design. b. Wash cells once with PBS. c. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature. [33][34] d. Wash twice with PBS.

2. Permeabilization: a. To allow the labeling enzyme to access the nucleus, permeabilize the cells with 0.25% Triton X-100 in PBS for 15-20 minutes at room temperature. [34] b. Wash twice with PBS. This step is critical and may require optimization. [32] 3. TdT Labeling Reaction: a. Positive Control: On a separate coverslip, treat fixed and permeabilized cells with DNase I to induce DNA breaks. b. Negative Control: Prepare a reaction mix without the TdT enzyme for another coverslip. c. Equilibrate all samples (including controls) with the kit-provided Equilibration Buffer for 5-10 minutes. d. Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP or BrdUTP) according to the manufacturer's instructions. e. Incubate samples with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes, protected from light. [32][34] 4. Staining and Imaging: a. Stop the reaction by washing the coverslips twice with PBS. b. If using an indirect method (like BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody. c. Counterstain all cell nuclei with a DNA dye such as Hoechst 33342 or DAPI. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium. e. Visualize using a fluorescence microscope. Apoptotic cells (TUNEL-positive) will show bright nuclear fluorescence, while all nuclei will be visible with the DAPI/Hoechst counterstain.

5. Data Analysis: a. For each experimental group, capture several random fields of view. b. Count the total number of nuclei (DAPI/Hoechst) and the number of TUNEL-positive nuclei. c. Express the results as the percentage of TUNEL-positive cells. A significant decrease in this percentage in the this compound-treated group compared to the stimulus-only group indicates neuroprotection.

Protocol 3: Fluorometric Calpain Activity Assay

This assay provides a quantitative measure of calpain activity in cell lysates using a specific fluorogenic substrate.

1. Lysate Preparation: a. Treat and harvest cells as described in Protocol 1, but use the specialized non-denaturing Extraction Buffer provided with a commercial calpain activity assay kit (e.g., Abcam ab65308). [35]This buffer is designed to preserve enzyme activity. b. Determine protein concentration.

2. Assay Procedure: a. Add 50-200 µg of protein lysate to wells of a black, clear-bottom 96-well plate. b. Positive Control: Add purified active calpain to a separate well. c. Negative Control: Use lysate from untreated cells or lysate from treated cells pre-incubated with a calpain inhibitor. d. Add the 10X Reaction Buffer provided in the kit to each well. e. Add the calpain substrate (e.g., Ac-LLY-AFC) to all wells to start the reaction. [35] f. Incubate the plate at 37°C for 60 minutes, protected from light.

3. Measurement and Analysis: a. Measure the fluorescence in a microplate reader at an excitation/emission wavelength appropriate for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC). [35][36] b. The fluorescence intensity is directly proportional to the calpain activity in the sample. c. Compare the fluorescence readings across the different treatment groups. A significant reduction in fluorescence in the MDL-28170-treated group indicates successful inhibition of calpain activity.

Conclusion and Future Directions

The overactivation of calpains is a central and actionable node in the complex signaling network of neuronal apoptosis. Its multifaceted role in activating mitochondrial, caspase-dependent, and caspase-independent death pathways makes it a compelling therapeutic target. This compound (MDL-28170) has proven to be a valuable pharmacological tool for dissecting these pathways and demonstrates clear neuroprotective potential by mitigating this destructive cascade. Future research should focus on refining the specificity of calpain inhibitors to target pathological activity while preserving physiological functions, and further exploring their efficacy in more complex in vivo models of neurodegenerative disease.

References

-

Lipton, S. A. (2012). Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis. The Journal of Neuroscience, 32(5), 1813–1823. [Link]

-

Kawamura, M., et al. (2005). Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis. Brain Research, 1037(1-2), 59-69. [Link]

-

Cerna, A., et al. (2004). The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide. The Journal of Neuroscience, 24(16), 3995-4005. [Link]

-

Le, D. A., et al. (2002). Calpain activates caspase-3 during UV-induced neuronal death but only calpain is necessary for death. Journal of Neurochemistry, 83(6), 1342-1351. [Link]

-

Thompson, H. J., et al. (2012). A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model. Journal of Neurotrauma, 29(6), 1194-1205. [Link]

-

Wu, H. Y., & Lynch, D. R. (2006). Calpain and synaptic function. Molecular neurobiology, 33(3), 215-236. [Link]

-

Wu, H. Y., et al. (2004). Critical role of calpain-mediated cleavage of calcineurin in excitotoxic neurodegeneration. The Journal of biological chemistry, 279(6), 4929-4940. [Link]

-

Pike, B. R., et al. (2020). Calpain in Traumatic Brain Injury: From Cinderella to Central Player. Neurotrauma Reports, 1(1), 138-150. [Link]

-

Cao, G., et al. (2007). Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury. The Journal of Neuroscience, 27(35), 9278–9293. [Link]

-

Bevers, M. B., & Neumar, R. W. (2008). Calpain in the pathobiology of nervous system injury. Handbook of clinical neurology, 91, 159-173. [Link]

-

Pallas, M., et al. (2003). Neuroprotective Effects of Calpain Inhibitor MDL 28170 in a Model of Intravitreal Excitotoxicity. Investigative Ophthalmology & Visual Science, 44(13), 110. [Link]

-

Ai, J., et al. (2007). Calpain inhibitor MDL-28170 reduces the functional and structural deterioration of corpus callosum following fluid percussion injury. Journal of Neuroscience Research, 85(5), 1048-1057. [Link]

-

Chelko, S. P., et al. (2021). Exercise triggers CAPN1-mediated AIF truncation, inducing myocyte cell death in arrhythmogenic cardiomyopathy. Science Translational Medicine, 13(581), eabf0891. [Link]

-

Lipton, S. A. (2012). Calpains are downstream effectors of bax-dependent excitotoxic apoptosis. The Journal of Neuroscience, 32(5), 1813-1823. [Link]

-

2BScientific. (n.d.). MDL-28170. Retrieved from [Link]

-

Strocchi, P., et al. (2002). Calpains may exert both inhibitory and activating effects on caspase-3. Neurochemistry international, 41(2-3), 135-141. [Link]

-

Chelko, S. P., et al. (2021). Exercise triggers CAPN1-mediated AIF truncation, inducing myocyte cell death in arrhythmogenic cardiomyopathy. Science Translational Medicine, 13(581). [Link]

-

Gao, G., & Dou, Q. P. (2000). Calpain regulates Bax function. Cell Death & Differentiation, 7(9), 870-872. [Link]

-

Baudry, M., et al. (2020). Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? International Journal of Molecular Sciences, 21(17), 6327. [Link]

-

Ray, S. K., & Banik, N. L. (1999). Caspase and calpain substrates: roles in synaptic plasticity and cell death. Journal of neuroscience research, 58(1), 103-113. [Link]

-

Altznauer, F., et al. (2004). Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis. The Journal of biological chemistry, 279(7), 5947-5957. [Link]

-

Paquet-Durand, F., et al. (2004). Calcium-induced calpain mediates apoptosis via caspase-3 in a mouse photoreceptor cell line. The Journal of biological chemistry, 279(34), 35862-35870. [Link]

-

All-Last, N., et al. (2022). Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland. Frontiers in Cell and Developmental Biology, 10, 966601. [Link]

-

Smuder, A. J., et al. (2010). Cross-talk between the calpain and caspase-3 proteolytic systems in the diaphragm during prolonged mechanical ventilation. Critical care medicine, 38(10), 2007–2014. [Link]

-

Mandlekar, S., et al. (2000). Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis. Molecular and Cellular Biology, 20(24), 9297–9306. [Link]

-

Chen, M., et al. (2011). Activation of mitochondrial u-calpain increases AIF cleavage in cardiac mitochondria during ischemia-reperfusion. American journal of physiology. Heart and circulatory physiology, 301(5), H1782–H1789. [Link]

-

Gozubuyuk, A. A., et al. (2014). Neuroprotective strategies against calpain-mediated neurodegeneration. Molecular and cellular neurosciences, 63, 11-19. [Link]

-

Goll, D. E., et al. (2003). The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1642(2), 113-126. [Link]

-

Yellapu, B., et al. (2013). Calpain and Reactive Oxygen Species Targets Bax for Mitochondrial Permeabilisation and Caspase Activation in Zerumbone Induced Apoptosis. PLoS ONE, 8(4), e60541. [Link]

-

BenchSci. (2023). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved from [Link]

-

Moubarak, R. S., et al. (2007). CALPAIN ACTIVATION IS NOT REQUIRED FOR AIF TRANSLOCATION IN PARP-1-DEPENDENT CELL DEATH (PARTHANATOS). Molecular and cellular biology, 27(14), 5236–5248. [Link]

-

Wood, D. E., & Newcomb, E. W. (1999). Bax cleavage is mediated by calpain during drug-induced apoptosis. Experimental cell research, 253(1), 329-338. [Link]

-

Fox, J. E., et al. (1991). Evidence that activation of platelet calpain is induced as a consequence of binding of adhesive ligand to the integrin, glycoprotein IIb-IIIa. The Journal of biological chemistry, 266(23), 15151-15156. [Link]

-

Maier, J. K., et al. (2015). Calpains in the Molecular Pathogenesis of Polyglutamine Disorders and their Potential as a Therapeutic Target. Frontiers in molecular neuroscience, 8, 59. [Link]

-

Czabotar, P. E., et al. (2013). Calpains, mitochondria, and apoptosis. Apoptosis, 18(9), 1017-1027. [Link]

-

Mamik, M. K., & Chauturvedi, A. (2017). Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway. Frontiers in molecular neuroscience, 10, 276. [Link]

-

Piatkov, K. I., et al. (2014). Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway. Proceedings of the National Academy of Sciences of the United States of America, 111(8), E797–E806. [Link]

-

Benetti, R., et al. (2005). Calpain 3 Is Activated through Autolysis within the Active Site and Lyses Sarcomeric and Sarcolemmal Components. Molecular and Cellular Biology, 25(16), 7148–7158. [Link]

-

Lin, H. P., et al. (2016). Calpain-2-mediated filamin A cleavage is involved in paclitaxel-induced resistance in prostate cancer. Oncotarget, 7(48), 79434–79447. [Link]

-

Carragher, N. O., & Frame, M. C. (2007). Assaying Calpain Activity. In Focal Adhesions (pp. 119-130). Humana Press. [Link]

-

Antagen. (2023). TUNEL Assay: The Gold Standard Technique for Apoptosis Detection. Retrieved from [Link]

-

Choi, W. S., et al. (2001). Cleavage of Bax is mediated by caspase-dependent or -independent calpain activation in dopaminergic neuronal cells: protective role of Bcl-2. The Journal of biological chemistry, 276(34), 32069-32077. [Link]

-

Rosser, B. G., & Gores, G. J. (2000). Cellular In Vivo Assay of Calpain Activity Using a Fluorescent Substrate: Application to Study of Anoxic Liver Injury. Methods in Molecular Biology, 144, 219-226. [Link]

-

Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]

-

G-Biosciences. (2019). Detection of Apoptosis by TUNEL Assay. Retrieved from [Link]

-

Vanderklish, P. W., & Bahr, B. A. (2000). Role of Calpain in Apoptosis. International Journal of Experimental Pathology, 81(5), 323–336. [Link]

Sources

- 1. Calpains are downstream effectors of bax-dependent excitotoxic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]

- 4. Caspase and calpain substrates: roles in synaptic plasticity and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The critical role of calpain versus caspase activation in excitotoxic injury induced by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calpain activates caspase-3 during UV-induced neuronal death but only calpain is necessary for death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calpain-1 regulates Bax and subsequent Smac-dependent caspase-3 activation in neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calpain and Reactive Oxygen Species Targets Bax for Mitochondrial Permeabilisation and Caspase Activation in Zerumbone Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Calpains, the proteases of two faces controlling the epithelial homeostasis in mammary gland [frontiersin.org]

- 13. Calcium-induced calpain mediates apoptosis via caspase-3 in a mouse photoreceptor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cleavage of Bax is mediated by caspase-dependent or -independent calpain activation in dopaminergic neuronal cells: protective role of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exercise triggers CAPN1-mediated AIF truncation, inducing myocyte cell death in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exercise triggers CAPN1-mediated AIF truncation, inducing myocyte cell death in arrhythmogenic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of mitochondrial u-calpain increases AIF cleavage in cardiac mitochondria during ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cross-talk between the calpain and caspase-3 proteolytic systems in the diaphragm during prolonged mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Calpain inhibitor MDL 28170 protects hypoxic-ischemic brain injury in neonatal rats by inhibition of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Critical role of calpain-mediated cleavage of calcineurin in excitotoxic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iovs.arvojournals.org [iovs.arvojournals.org]

- 29. Calpain inhibitor MDL-28170 reduces the functional and structural deterioration of corpus callosum following fluid percussion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. MDL-28170 - 2BScientific [2bscientific.com]

- 31. researchgate.net [researchgate.net]

- 32. clyte.tech [clyte.tech]

- 33. antbioinc.com [antbioinc.com]

- 34. creative-bioarray.com [creative-bioarray.com]

- 35. abcam.co.jp [abcam.co.jp]

- 36. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Cytoprotective Role of Calpain Inhibitor III (MDL-28170) in Preserving Cytoskeletal Integrity

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract